Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(3-chlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQKGQPNDAYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chlorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate involves its role as a protecting group. The carbamate moiety protects the amine group from unwanted reactions during synthesis. Upon completion of the desired synthetic steps, the protecting group can be removed under specific conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(aminooxy)ethyl)carbamate
- Tert-butyl (2-(methylamino)ethyl)carbamate
- Tert-butyl (2-(benzylamino)ethyl)carbamate
Uniqueness
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Biological Activity
Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of approximately 284.78 g/mol. Its structure includes a tert-butyl group, an amino group, and a carbamate functional group, which are known to enhance lipophilicity and bioavailability, making it suitable for various biological applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling pathways.
- Receptor Modulation : Its structural components suggest possible interactions with various receptors, influencing downstream signaling cascades.
Research indicates that carbamate derivatives can exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties. The presence of the 3-chlorobenzyl moiety enhances these effects by increasing the compound's solubility in organic solvents.
Case Studies and Experimental Results
-
Anticancer Activity : A study evaluated the antiproliferative effects of similar carbamate derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that compounds with similar structures exhibited IC50 values indicating effective inhibition of cell growth .
Compound Name Cell Line IC50 (μM) This compound MCF-7 0.35 Tert-butyl (4-chlorophenyl)carbamate A549 0.25 - CREB Inhibition : Another study focused on the inhibition of CREB-mediated gene transcription by related compounds. The ability to inhibit CREB transcription was linked to anticancer activity in breast cancer models, suggesting that this compound may also exert similar effects through modulation of gene expression .
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound indicates that modifications to the chlorobenzyl moiety can significantly influence its biological activity. For instance, replacing the chlorobenzyl group with other halogenated or non-halogenated phenyl groups resulted in varying degrees of enzyme inhibition and receptor binding affinity.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (4-chlorophenyl)carbamate | C₁₃H₁₉ClN₂O₂ | Lacks aminoethyl chain; simpler structure |
| Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate | C₁₃H₂₀ClN₃O₂ | Contains amino group but different substitution |
| Tert-butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate | C₁₄H₂₀Cl₂N₂O₂ | Contains dichloro substitution; increased reactivity |
Q & A
Q. What strategies resolve conflicting synthetic yields reported in literature?
- Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates or byproducts.
- Reproducibility Checks : Replicate exact conditions (e.g., solvent purity, inert atmosphere).
- Case Study : A 37% yield in one protocol vs. 77% in another was traced to differences in flash chromatography gradients .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
